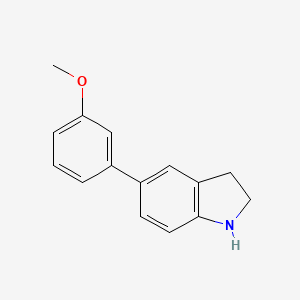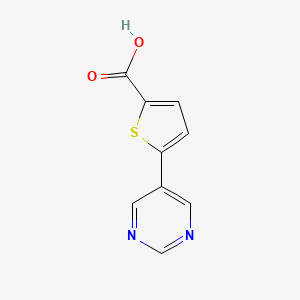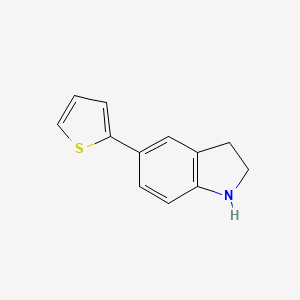![molecular formula C14H12O2 B3164833 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-84-6](/img/structure/B3164833.png)
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, but the specific structure of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carbaldehyde are not specified in the available resources .Aplicaciones Científicas De Investigación
Metabolism and Environmental Impact
Research on biphenyl compounds, including those hydroxylated at specific positions, highlights their metabolic pathways and potential environmental impact. For instance, studies on the metabolism of chlorinated biphenyls and related compounds in organisms like the frog Rana pipiens have elucidated the formation of hydroxylated metabolites, such as 4′-chloro-4-biphenylol and 4′-chloro-3-methoxy-4-biphenylol, which are indicative of the organism's ability to detoxify these pollutants through biohydroxylation processes (Safe et al., 1976). This research is crucial for understanding the fate of biphenyl compounds in the environment and their potential bioaccumulation and toxicity in wildlife.
Toxicity and Carcinogenic Potential
The study of biphenyl derivatives, including those with hydroxymethyl groups, also extends to their toxicity and potential carcinogenic effects. For instance, N-hydroxylation of biphenyl compounds has been implicated in their carcinogenic activity, as demonstrated by the strong carcinogenicity of N-hydroxy-4-acetylaminobiphenyl in rats, suggesting a mechanism that might be relevant for structurally related compounds (Miller et al., 1961). Understanding these mechanisms is critical for assessing the health risks associated with exposure to biphenyl derivatives and developing strategies for their safe handling and regulation.
Role in Oxidative Stress and Cellular Damage
Biphenyl derivatives, particularly those modified by reactive aldehydes like 4-hydroxynonenal (4-HNE), are involved in oxidative stress and cellular damage. Research has identified proteins modified by 4-HNE in conditions of oxidative stress, such as those induced by photooxidative damage in the retina. These modifications can impair protein function and contribute to cellular damage and disease progression (Tanito et al., 2006). Studying the interaction between biphenyl derivatives and reactive aldehydes can shed light on the molecular pathways involved in oxidative stress-related diseases and guide the development of therapeutic interventions.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-8,10,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFYNAFVLCJXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)CO)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[3-(ethoxymethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B3164759.png)
![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)
![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)
![1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164767.png)


![3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164806.png)





![1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3164832.png)
![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164841.png)